Product packaging for Oxethazaine-d6(Cat. No.:CAS No. 1346603-51-7)

Oxethazaine-d6

Cat. No.: B585700
CAS No.: 1346603-51-7
M. Wt: 473.691
InChI Key: FTLDJPRFCGDUFH-SCPKHUGHSA-N
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Description

Significance of Isotopic Labeling in Contemporary Pharmaceutical Sciences

Isotopic labeling is a pivotal technique in pharmaceutical research, granting scientists unparalleled insights into a drug's behavior within complex biological systems. musechem.com By incorporating stable (non-radioactive) or radioactive isotopes into drug molecules, researchers can meticulously trace and quantify their absorption, distribution, metabolism, and excretion (ADME). musechem.comchemicalsknowledgehub.com This information is critical for understanding a drug's efficacy and safety profile.

The most commonly used isotopes in drug development include deuterium (B1214612) (²H), carbon-13 (¹³C), tritium (B154650) (³H), and carbon-14 (B1195169) (¹⁴C). chemicalsknowledgehub.com While radioactive isotopes like carbon-14 are invaluable for their sensitivity and ease of detection in ADME studies, stable isotopes like deuterium offer significant safety advantages because they are non-radioactive. metsol.com This makes them particularly suitable for use in clinical trials, including those involving vulnerable populations. metsol.com The data gathered from these studies allows researchers to build a comprehensive picture of a drug's lifecycle in the body, identify its metabolites, and understand its mechanism of action at a molecular level. musechem.com

Role of Deuterated Analogs in Advanced Chemical and Biological Investigations

Deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by deuterium, have become indispensable tools in advanced chemical and biological investigations. wikipedia.org This substitution of hydrogen with its heavier, stable isotope can have profound effects on the molecule's properties, which researchers leverage for several purposes.

A primary application is in altering a drug's metabolic profile through a phenomenon known as the "deuterium kinetic isotope effect" (KIE). portico.orgresearchgate.net The bond between carbon and deuterium (C-D) is stronger and breaks more slowly than the equivalent carbon-hydrogen (C-H) bond. Since many drug metabolism processes, often carried out by cytochrome P450 enzymes, involve the cleavage of C-H bonds, deuteration at these "soft spots" can significantly slow down the rate of metabolism. portico.orgnih.gov This can lead to several potential therapeutic improvements:

Reduced clearance and a prolonged half-life, allowing for less frequent dosing. nih.gov

Increased systemic exposure and oral bioavailability. juniperpublishers.com

Altered metabolic pathways, potentially reducing the formation of undesirable or toxic metabolites. bioscientia.de

Beyond metabolic modulation, deuterated compounds are highly valued as internal standards for quantitative analysis. caymanchem.comlumiprobe.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a deuterated analog is added to a biological sample in a known quantity. lcms.czrevvity.com Because it is chemically almost identical to the non-labeled drug, it behaves similarly during sample extraction and analysis. However, its higher mass allows it to be distinguished by the mass spectrometer. This enables highly accurate quantification of the target drug in complex matrices like blood or plasma. caymanchem.comlcms.cz

Definitional Framework and Research Utility of Oxethazaine-d6 as a Deuterated Chemical Entity

This compound is the stable, deuterium-labeled analog of Oxethazaine (B1677858), a potent, orally active topical anesthetic. The "-d6" designation signifies that six hydrogen atoms in the parent molecule have been replaced with deuterium atoms. This isotopic labeling makes this compound an invaluable tool for specific research applications, primarily as an internal standard. medchemexpress.com

The principal research utility of this compound is in quantitative bioanalytical studies. When researchers need to measure the concentration of Oxethazaine in biological samples, such as in pharmacokinetic or drug metabolism studies, this compound serves as an ideal internal standard for use with mass spectrometry-based methods. researchgate.netresearchgate.net Its chemical and physical properties closely mimic those of unlabeled Oxethazaine, ensuring it experiences similar processing and detection, while its distinct mass-to-charge ratio allows for precise differentiation and quantification. lcms.czrevvity.com

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
Chemical Formula C₂₈H₃₅D₆N₃O₃
Molecular Weight 473.68 g/mol
CAS Number 1346603-51-7
Synonyms Oxetacaine-d6

This interactive table provides a summary of the key identifiers for the deuterated compound this compound. Data sourced from .

Below is a comparative table for the non-deuterated parent compound, Oxethazaine.

PropertyValue
Chemical Formula C₂₈H₄₁N₃O₃
Molecular Weight 467.64 g/mol
CAS Number 126-27-2
Synonyms Oxetacaine

This interactive table provides a summary of the key identifiers for the parent compound Oxethazaine. Data sourced from chemsrc.comscbt.com.

Properties

CAS No.

1346603-51-7

Molecular Formula

C28H41N3O3

Molecular Weight

473.691

IUPAC Name

2-[2-hydroxyethyl-[2-[(2-methyl-1-phenylpropan-2-yl)-(trideuteriomethyl)amino]-2-oxoethyl]amino]-N-(2-methyl-1-phenylpropan-2-yl)-N-(trideuteriomethyl)acetamide

InChI

InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3/i5D3,6D3

InChI Key

FTLDJPRFCGDUFH-SCPKHUGHSA-N

SMILES

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2

Synonyms

2,2’-[(2-Hydroxyethyl)imino]bis[N-(α,α-dimethylphenethyl)-N-(methyl-d3)acetamide];  2-Di[N-(methyl-d3)-N-phenyl-tert-butyl-carbamoylmethyl]aminoethanol;  Betalgil-d6;  FH 099-d6;  Mucoxin-d6;  Oxaine-d6;  Oxetacaine-d6;  Storocain-d6;  Storocaine-d6;  Topicai

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for Oxethazaine D6

Design and Implementation of Deuterium (B1214612) Labeling Methodologies in Complex Organic Synthesis

The introduction of deuterium into a target molecule can be achieved through various methodologies. The choice of method depends on the complexity of the molecule, the desired position of the label, and the availability of deuterated starting materials. Common strategies include:

Use of Deuterated Precursors: This is often the most straightforward approach, where a starting material already containing deuterium at the desired position is carried through the synthetic sequence.

Deuterium Gas (D2) Exchange Reactions: These reactions, often catalyzed by transition metals, can introduce deuterium by exchanging C-H bonds with C-D bonds. researchgate.net

Deuterium Oxide (D2O) Quenching: In reactions involving organometallic intermediates or carbanions, quenching with D2O can introduce deuterium at specific sites.

Reduction with Deuterated Reagents: Reagents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4) can be used to introduce deuterium during the reduction of carbonyl groups or other reducible functional groups.

For Oxethazaine-d6, with the molecular formula C28H35D6N3O3, the six deuterium atoms are strategically placed on the molecule. chemsrc.com Based on the structure of Oxethazaine (B1677858), the most logical positions for stable isotopic labeling are on the ethylene (B1197577) bridges of the diethanolamine (B148213) core.

Chemical Pathways and Precursor Selection for the Synthesis of Deuterated Oxethazaine

A plausible synthetic pathway for this compound would involve the assembly of key precursors, one of which is deuterated. The synthesis of non-deuterated Oxethazaine typically involves the reaction of two equivalents of N-(2-chloroacetyl)-N-methyl-1-phenyl-2-methylpropan-2-amine with ethanolamine. A logical approach for the synthesis of this compound would be to utilize a deuterated version of ethanolamine.

A proposed synthetic route is outlined below:

Synthesis of the N-chloroacetylated precursor: This precursor can be synthesized from Mephentermine (B94010). chemsrc.com Mephentermine is first N-methylated, followed by acylation with chloroacetyl chloride to yield N-(2-chloroacetyl)-N-methyl-1-phenyl-2-methylpropan-2-amine.

Alkylation with Deuterated Ethanolamine: The key isotopic labeling step involves the reaction of two equivalents of the N-chloroacetylated precursor with ethanolamine-d4. The reaction would likely be carried out in the presence of a base to neutralize the HCl formed.

Hypothetical Reaction Scheme for this compound Synthesis:

StepReactantsReagents/ConditionsProduct
1Mephentermine1. Formaldehyde, Formic acid (Eschweiler-Clarke reaction) 2. Chloroacetyl chloride, BaseN-(2-chloroacetyl)-N-methyl-1-phenyl-2-methylpropan-2-amine
2N-(2-chloroacetyl)-N-methyl-1-phenyl-2-methylpropan-2-amine (2 equiv.) + Ethanolamine-d4Base (e.g., K2CO3), Solvent (e.g., Acetonitrile)This compound

Isotopic Purity, Positional Specificity, and Stereochemical Considerations in this compound Preparation

The successful synthesis of this compound requires rigorous analysis to confirm its chemical identity and isotopic labeling.

Isotopic Purity: The isotopic purity of this compound refers to the percentage of the compound that contains the desired number of deuterium atoms. This is typically determined using mass spectrometry. High-resolution mass spectrometry (HRMS) can provide a precise mass measurement, confirming the incorporation of six deuterium atoms.

Positional Specificity: It is crucial to confirm that the deuterium atoms are located at the intended positions. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this analysis.

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons on the ethylene bridges of the diethanolamine moiety would be absent or significantly reduced in intensity.

²H NMR: Deuterium NMR would show signals at the chemical shifts corresponding to the deuterated positions.

¹³C NMR: The carbon signals of the deuterated carbons would appear as multiplets due to C-D coupling and would be shifted slightly upfield compared to the non-deuterated analogue.

Stereochemical Considerations: Oxethazaine possesses a chiral center in each of the two N-(1,1-dimethyl-2-phenylethyl) groups. The synthesis starting from racemic Mephentermine would result in a mixture of stereoisomers. If a specific stereoisomer of this compound is required, the synthesis would need to start from an enantiomerically pure precursor, or a chiral separation of the final product would be necessary. The stereochemical integrity of the final product can be assessed using chiral chromatography or polarimetry.

Analytical Techniques for Characterization of this compound:

Analytical TechniquePurposeExpected Outcome for this compound
High-Resolution Mass Spectrometry (HRMS)Determination of molecular formula and isotopic purity.Molecular ion peak corresponding to C28H35D6N3O3.
¹H NMR SpectroscopyConfirmation of positional specificity.Absence or significant reduction of signals for the ethylene bridge protons.
²H NMR SpectroscopyDirect observation of deuterium atoms.Signals at the chemical shifts of the deuterated positions.
¹³C NMR SpectroscopyConfirmation of deuterated carbons.Upfield shifted and multiplet signals for the deuterated carbons.
Chiral HPLCSeparation and quantification of stereoisomers.Resolution of different stereoisomers if a racemic precursor was used.

Advanced Analytical Applications of Oxethazaine D6 in Bioanalysis

Development and Validation of Quantitative Bioanalytical Methods Utilizing Oxethazaine-d6 as an Internal Standard

The fundamental advantage of using this compound as an internal standard (IS) in quantitative bioanalysis is its ability to mimic the analyte, oxethazaine (B1677858), throughout the entire analytical process. researchgate.net An IS is introduced at a constant, known concentration to all samples, including calibrators and quality controls, before any extraction or processing steps. researchgate.net Because this compound has nearly identical physicochemical properties to oxethazaine, it experiences similar losses during sample preparation and similar variations in instrument response, such as matrix-induced ion suppression or enhancement in the mass spectrometer source. scispace.com By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to significantly more reliable and reproducible quantification. chromatographyonline.com Stable isotope-labeled standards are considered the "gold standard" for quantitative mass spectrometry because they co-elute chromatographically with the analyte and behave almost identically during ionization, providing the most effective correction for potential analytical errors. scispace.comacanthusresearch.com

Mass Spectrometry-Based Detection and Quantification Techniques (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of drugs like oxethazaine in complex biological matrices such as plasma, blood, or urine. bioanalysis-zone.comresearchgate.net The process involves chromatographic separation of the analyte and internal standard from matrix components, followed by mass spectrometric detection.

In a typical LC-MS/MS method, the compounds are ionized, usually via electrospray ionization (ESI), to form protonated molecules [M+H]⁺. These precursor ions are selected in the first quadrupole (Q1) of the mass spectrometer and then fragmented in the collision cell (Q2). Specific product ions resulting from this fragmentation are then monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. sciex.com

For a quantitative assay of oxethazaine using this compound, specific MRM transitions would be optimized. The transition for oxethazaine (MW: 467.64 g/mol ) would be distinct from that of this compound due to the mass difference of six daltons. This mass difference ensures that the signal from the internal standard does not interfere with the analyte signal. acanthusresearch.com

Table 1: Illustrative LC-MS/MS MRM Parameters for Oxethazaine and this compound This table presents a hypothetical, yet typical, set of parameters for an LC-MS/MS method. Actual values must be determined empirically during method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Oxethazaine468.3148.115035
This compound (Internal Standard)474.3154.115035

Methodological Parameters for Analytical Validation Employing Deuterated Standards

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for these validations. When using a deuterated internal standard like this compound, the validation process assesses several key parameters.

Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences. Blank matrix samples from at least six different sources are tested to ensure no significant interfering peaks are present at the retention time of the analyte or internal standard.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) over several days. Typically, the mean concentration should be within ±15% of the nominal value (±20% at the lower limit of quantification), and the coefficient of variation (CV) for precision should not exceed 15% (20% at LLOQ). mdpi.com

Calibration Curve and Linearity: The method's response to the analyte must be linear over a defined concentration range. A calibration curve is generated by plotting the analyte/IS response ratio against the analyte concentration. The correlation coefficient (r²) should typically be ≥0.99.

Recovery: Extraction recovery is the efficiency of the extraction procedure in removing the analyte from the biological matrix. While it does not need to be 100%, it should be consistent and reproducible. The use of a stable isotope-labeled internal standard like this compound is particularly effective at correcting for low or variable recovery.

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte and internal standard. The matrix factor is calculated across different sources of matrix to ensure that ion suppression or enhancement is minimal and consistent. The precision of the matrix factor should not exceed 15%.

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term (bench-top) stability, and long-term storage stability.

Table 2: Example Validation Summary for a Bioanalytical Method This table provides representative data and acceptance criteria for a validated LC-MS/MS method using a deuterated internal standard.

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity RangeCorrelation coefficient (r²) ≥ 0.990.5 - 500 ng/mL, r² = 0.998
Intra-day Precision (CV%)≤15% (≤20% at LLOQ)3.5% - 8.1%
Inter-day Precision (CV%)≤15% (≤20% at LLOQ)4.2% - 9.5%
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-5.5% to +6.8%
Extraction RecoveryConsistent and reproducibleMean 85% (CV <10%)
Matrix Effect (CV%)≤15%7.2%

Role of this compound in Reference Standard Characterization and Impurity Profiling

Beyond its use as an internal standard in routine quantification, this compound plays a crucial role in the characterization of oxethazaine reference standards and in impurity profiling. A reference standard is a highly purified compound used as a measurement benchmark. aquigenbio.com The absolute purity of a reference standard can be determined with high accuracy using a technique called quantitative nuclear magnetic resonance (qNMR) or through mass balance approaches.

In the context of impurity profiling, which is the identification and quantification of all impurities in a drug substance, this compound is invaluable. ijrti.orgpharmaguideline.com According to ICH guidelines, any impurity present above a certain threshold (e.g., 0.1%) must be identified, quantified, and qualified. europa.eu Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for accurately quantifying an impurity. In this application, a stable isotope-labeled version of the identified impurity would be synthesized and used to precisely measure the amount of that impurity in the oxethazaine drug substance. Similarly, this compound can be used to accurately quantify the parent drug itself when assessing the purity of a new batch or reference material, ensuring that the reported purity value is accurate and reliable.

Application in Forensic and Toxicology Research for Unlabeled Oxethazaine Detection

In forensic and toxicology investigations, analytical methods must be robust, defensible, and highly sensitive to detect and quantify drugs and their metabolites in biological samples, often at low concentrations. mdpi.comnih.gov The use of LC-MS/MS with a stable isotope-labeled internal standard like this compound is considered best practice in forensic toxicology. sciex.com

Oxethazaine has been noted in forensic contexts, for instance, due to its potential to be metabolized into compounds like phentermine, a controlled substance. researchgate.net Therefore, the ability to accurately quantify the parent drug, oxethazaine, is critical to distinguish its use from the abuse of its metabolites. A validated LC-MS/MS method using this compound ensures the accuracy and legal defensibility of the quantitative results in post-mortem toxicology, drug-facilitated crime investigations, or human performance toxicology. nih.gov The high selectivity of MRM analysis minimizes the risk of false positives, and the precision afforded by the deuterated internal standard ensures that the quantified levels are accurate, which is crucial for the correct interpretation of toxicological findings.

In Vitro and Pre Clinical Metabolic Investigations Employing Oxethazaine D6

Elucidation of Metabolic Pathways and Transformations Using Deuterium (B1214612) Isotope Tracers

The primary advantage of using a deuterated compound like Oxethazaine-d6 is to trace and understand its metabolic journey through biological systems. The increased mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond, which can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step. juniperpublishers.com This allows for a more detailed characterization of both Phase I and Phase II metabolic pathways.

Identification of Phase I and Phase II Metabolites in Isolated Biological Systems and Animal Models

In vitro systems, such as isolated liver microsomes and hepatocytes, along with in vivo animal models, are employed to identify the metabolites of this compound. nih.gov Phase I reactions typically involve oxidation, reduction, or hydrolysis to introduce or unmask functional groups, making the compound more polar. drugbank.com For the parent compound, Oxethazaine (B1677858), known Phase I metabolism leads to the formation of metabolites such as mephentermine (B94010) and phentermine. nih.gov Further metabolism can result in hydroxylated derivatives like beta-hydroxy-mephentermine and beta-hydroxy-phentermine. drugbank.com

The use of this compound would be expected to produce the same primary metabolites, but with the deuterium label intact, aiding in their unambiguous identification via mass spectrometry. Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. While specific Phase II metabolites for Oxethazaine are not extensively documented in the provided search results, these reactions would typically involve glucuronidation or sulfation.

Table 1: Potential Phase I and Phase II Metabolites of this compound

Metabolite NameMetabolic PhaseExpected Observation
Mephentermine-d6Phase IN-dealkylation and subsequent reactions
Phentermine-d6Phase IN-dealkylation and subsequent reactions
Beta-hydroxy-mephentermine-d6Phase IHydroxylation of mephentermine-d6
Beta-hydroxy-phentermine-d6Phase IHydroxylation of phentermine-d6
This compound-glucuronidePhase IIDirect conjugation of the parent compound
Hydroxy-oxethazaine-d6-glucuronidePhase IIConjugation of a hydroxylated Phase I metabolite

This table is illustrative and based on the known metabolism of the non-deuterated parent compound and general metabolic pathways. Specific metabolites for this compound would need to be confirmed through dedicated experimental studies.

Assessment of Metabolic Stability in Hepatic and Intestinal Microsomal Preparations

Metabolic stability assays are crucial for predicting a drug's half-life and clearance in the body. nuvisan.com These assays are typically conducted using liver and intestinal microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). evotec.com The stability of a compound is determined by incubating it with microsomes and measuring the decrease in its concentration over time. nuvisan.com

For this compound, such studies would compare its stability to that of non-deuterated Oxethazaine. Due to the kinetic isotope effect, it is hypothesized that this compound would exhibit greater metabolic stability if the deuterated positions are at sites of primary metabolism. juniperpublishers.com A slower rate of metabolism would result in a longer half-life (t½) and lower intrinsic clearance (CLint) in these in vitro systems.

Table 2: Illustrative Metabolic Stability Data for this compound vs. Oxethazaine

CompoundIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
OxethazaineHuman Liver MicrosomesValue not available in search resultsValue not available in search results
This compoundHuman Liver MicrosomesExpected to be longer than OxethazaineExpected to be lower than Oxethazaine
OxethazaineHuman Intestinal MicrosomesValue not available in search resultsValue not available in search results
This compoundHuman Intestinal MicrosomesExpected to be longer than OxethazaineExpected to be lower than Oxethazaine

This table illustrates the expected outcome of metabolic stability studies based on the principles of deuteration. Actual values would need to be determined experimentally.

Mechanistic Studies of Enzyme Kinetics and Isoform-Specific Interactions with this compound

Understanding how a drug interacts with specific metabolic enzymes is fundamental to predicting drug-drug interactions and inter-individual variability in metabolism. This compound serves as a tool to dissect these mechanisms.

Cytochrome P450 Enzyme Inhibition and Induction Profiling

In vitro studies have shown that the parent compound, Oxethazaine, can inhibit CYP3A activity. Such inhibition can lead to clinically significant drug-drug interactions when co-administered with other drugs metabolized by this enzyme. CYP inhibition assays are conducted to determine the potential of a compound to block the metabolic activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

The inhibitory potential of this compound on these isoforms would be evaluated and compared to its non-deuterated counterpart. It is generally expected that deuteration does not significantly alter the inhibitory capacity of a drug unless the metabolism of the inhibitor itself is a prerequisite for the inhibition.

CYP induction studies are also important, as they assess whether a drug can increase the expression of metabolizing enzymes, potentially leading to faster metabolism of co-administered drugs. These studies are typically performed in cultured human hepatocytes. The effect of deuteration on CYP induction is generally less pronounced than on direct metabolism.

Impact of Deuteration on In Vitro Metabolic Clearance Rates

The rate of metabolic clearance is a key determinant of a drug's duration of action and exposure in the body. In vitro metabolic clearance is often measured as intrinsic clearance (CLint) in microsomal or hepatocyte incubations. xenotech.com This value can be used in in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance. xenotech.com

Deuteration at a metabolic "soft spot" is a common strategy to reduce the rate of metabolic clearance. juniperpublishers.com By slowing down the primary metabolic pathway, deuteration can lead to a lower CLint value. nih.gov For this compound, a comparative study with Oxethazaine in human liver microsomes would quantify this effect. A lower in vitro clearance for this compound would suggest a potentially longer half-life and increased systemic exposure in vivo. This can be particularly advantageous in drug development, as it might allow for lower or less frequent dosing. eurisotop.com

Table 3: Hypothetical Comparison of In Vitro Clearance Parameters

ParameterOxethazaineThis compoundExpected Outcome
Vmax (max reaction velocity)Value not availableValue potentially lowerSlower maximal rate of metabolism for the deuterated compound.
Km (Michaelis-Menten constant)Value not availableValue may be similarBinding affinity to the enzyme is not expected to change significantly.
CLint (Vmax/Km)Value not availableValue expected to be lowerReduced intrinsic clearance due to the kinetic isotope effect.

This table presents a hypothetical scenario of the impact of deuteration on enzyme kinetics. The actual values are not available in the provided search results and would require experimental determination.

Pharmacokinetic Research in Pre Clinical Models with Oxethazaine D6

Utilization of Oxethazaine-d6 in Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Preclinical ADME studies are designed to characterize the journey of a drug through a biological system. biogem.itpitt.edu The accuracy of these studies hinges on the ability to precisely quantify the concentration of the drug and its metabolites in various biological matrices like plasma, tissues, and excreta over time.

This is where this compound plays a pivotal role. In quantitative analytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard is the gold standard. pharmaffiliates.comacanthusresearch.comkcasbio.com this compound is an ideal SIL for studies of unlabeled Oxethazaine (B1677858). Because its chemical and physical properties are nearly identical to the unlabeled compound, it behaves similarly during sample extraction, processing, and chromatographic separation. acanthusresearch.com However, due to its higher mass, it is easily distinguished by the mass spectrometer. This allows it to serve as a robust reference, correcting for variations in sample handling and matrix effects—the interference from other components in the biological sample—which ensures highly accurate and reproducible measurements of Oxethazaine concentrations. kcasbio.com

Studies on unlabeled Oxethazaine reveal it is rapidly and extensively metabolized, with less than a third of an oral dose being absorbed systemically. drugbank.com It has a short half-life of about one hour and is metabolized into primary metabolites like beta-hydroxy-mephentermine and beta-hydroxy-phentermine. drugbank.com The precise determination of these pharmacokinetic parameters in preclinical animal models is critically dependent on the reliable data generated using this compound as an internal standard. nih.govnih.gov

ComponentDescriptionRole of this compound
AnalyteThe compound of interest to be measured.Unlabeled Oxethazaine
Internal Standard (IS)A compound with similar physicochemical properties to the analyte, added to samples at a known concentration.This compound
Biological MatrixThe biological sample in which the analyte is measured (e.g., plasma, urine, tissue homogenate).N/A
Analytical TechniqueThe instrumentation used for separation and detection.Typically LC-MS/MS
QuantificationThe process of determining the concentration of the analyte.The ratio of the analyte's response to the IS's response is used to calculate the concentration, correcting for variability. kcasbio.com

Integration of Deuterated Analogs in Physiologically-Based Pharmacokinetic (PBPK) Modeling Research

Physiologically-based pharmacokinetic (PBPK) modeling is a sophisticated computational approach used to simulate and predict the ADME of drugs in the body. acs.orgwikipedia.orgiapchem.org These models are constructed from a series of mathematical equations that represent the body's organs and tissues as interconnected compartments, governed by physiological parameters like blood flow and tissue volume. allucent.comnih.gov The accurate, high-quality concentration-time data obtained from preclinical studies using this compound as an internal standard is fundamental to building and validating these predictive models. frontiersin.orgmedsci.org

Construction and Refinement of PBPK Models for Unlabeled and Deuterated Oxethazaine

The development of a PBPK model is a stepwise process. For unlabeled Oxethazaine, a base model would be constructed using its known physicochemical properties (e.g., molecular weight, solubility, pKa) and in vitro ADME data, such as metabolic rates determined in liver microsome assays. nih.govnih.gov This initial model is then refined and validated by comparing its simulated concentration-time profiles against actual in vivo pharmacokinetic data from preclinical animal studies. researchgate.net The use of this compound as an internal standard ensures the preclinical data used for this refinement is of the highest fidelity.

A separate PBPK model for this compound itself could also be constructed. This would typically start by duplicating the validated model for the unlabeled drug. mdpi.com Key parameters, particularly those related to metabolism (like Vmax and Km), would then be adjusted to reflect any observed differences due to the deuterium (B1214612) kinetic isotope effect (KIE). portico.orgresearchgate.net The KIE refers to the change in reaction rate when a C-H bond is replaced by a stronger C-D bond, which can slow down metabolism by enzymes like the Cytochrome P450 (CYP) family. dovepress.comtandfonline.com These adjustments would be informed by in vitro experiments directly comparing the metabolism of Oxethazaine and this compound.

Computational Simulations for Predicting Pre-clinical Pharmacokinetic Profiles

Once validated, PBPK models of Oxethazaine and this compound become powerful predictive tools. allucent.com Researchers can run computational simulations to explore scenarios that would be difficult or resource-intensive to test in vivo. For instance, since Oxethazaine is a known inhibitor of the CYP3A4 enzyme, PBPK models could simulate potential drug-drug interactions. jst.go.jpresearchgate.netjst.go.jp By inputting data for another drug that is a substrate of CYP3A4, the model can predict how co-administration with Oxethazaine would alter its pharmacokinetic profile. oatext.com

Furthermore, simulations can be used to predict and compare the pharmacokinetic profiles of Oxethazaine and this compound across different preclinical species or under various physiological conditions. nih.gov This allows for a deeper understanding of the potential impact of deuteration on the drug's behavior before extensive animal testing is conducted. ascpt.org

Comparative Pharmacokinetic Analysis of this compound Versus Unlabeled Oxethazaine in Animal Studies

While this compound is invaluable as a bioanalytical tool, it is also a distinct chemical entity. A direct comparative pharmacokinetic study in animal models is essential to quantify the impact of deuterium substitution on the ADME profile of the molecule. nih.gov Such a study would typically involve administering equivalent doses of both Oxethazaine and this compound to parallel groups of animals, such as rats, and collecting plasma samples at multiple time points. nih.govresearchgate.net

While specific comparative data for this compound is not publicly available, the table below illustrates hypothetical results from such a study in rats, based on principles observed with other deuterated drugs. The potential for altered metabolism could lead to a more favorable pharmacokinetic profile, which is a key strategy in modern drug development. pharmaffiliates.cominformaticsjournals.co.in

ParameterOxethazaineThis compoundPotential Implication of Deuteration
Cmax (ng/mL)150185Increased peak exposure
Tmax (h)1.01.0Rate of absorption likely unchanged
AUC (ng·h/mL)450720Increased total drug exposure nih.gov
Clearance (CL) (L/h/kg)2.21.4Reduced rate of elimination from the body researchgate.net
Half-life (t1/2) (h)1.11.8Longer duration of action wikipedia.org

Broader Research Paradigms and Future Directions for Deuterated Chemical Compounds

Methodological Advancements in Isotope Tracing, Fluxomics, and Systems Biology Research

Stable isotope labeling is a cornerstone of modern metabolomics, a field that provides a system-wide analysis of cellular metabolism. tandfonline.com The introduction of compounds labeled with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into biological systems allows researchers to trace the flow of atoms through metabolic networks. symeres.com This methodology is fundamental to metabolic flux analysis (MFA), or fluxomics, which aims to quantify the rates of metabolic reactions within a living cell. frontiersin.orgnih.gov

Methodological advancements have enabled a shift from targeted analysis, which looks at a small set of known metabolites, to non-targeted, global approaches. frontiersin.org These untargeted studies analyze all detectable metabolite signals, offering the potential to discover novel metabolites and previously unknown metabolic pathways. tandfonline.com The integration of stable isotope labeling with high-resolution analytical platforms, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, is central to this progress. amerigoscientific.comfrontiersin.orgnih.gov These techniques can detect the mass shift imparted by the isotope, allowing for precise tracking and quantification. frontiersin.orgmoravek.com

Key Analytical Techniques in Isotope Tracing:

Analytical TechniqueApplication in Isotope Labeling Studies
Mass Spectrometry (MS) Detects the mass difference between labeled and unlabeled compounds, enabling quantification and structural elucidation. Used in proteomics and metabolomics. symeres.commoravek.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural characterization of biomolecules and helps measure ligand-protein interactions. symeres.com Deuterated solvents are also routinely used for NMR. acs.org
Gas Chromatography (GC-MS) A separation technique combined with mass spectrometry used to quantify metabolite pool sizes and isotope incorporation. nih.gov
Liquid Chromatography (LC-MS) A separation technique combined with mass spectrometry that is essential for analyzing complex biological mixtures and tracking labeled metabolites. nih.gov

In systems biology, these approaches provide a dynamic picture of cellular responses to various stimuli or pathological states. frontiersin.org By tracing the metabolic fate of an isotopically enriched substrate, researchers can deduce metabolic fluxes, which are considered the ultimate endpoint of cellular regulation. frontiersin.org This provides invaluable information that cannot be obtained from genomics, transcriptomics, or proteomics alone. frontiersin.org While challenges remain, particularly in the complexity of data analysis for in vivo studies, the continuous development of computational tools is making these powerful techniques more accessible for systems-biomedical research. frontiersin.orgnih.gov

Potential for Oxethazaine-d6 in the Development of Novel Research Tools and Probes

Oxethazaine (B1677858) is a topical local anesthetic agent that has been investigated for its inhibitory effects on cytochrome P450 (CYP) enzymes, particularly CYP3A4. researchgate.netresearchgate.net The deuterated version, this compound, represents a specialized chemical tool with significant potential for a range of research applications, primarily stemming from the unique properties conferred by its deuterium labels.

The most immediate application for this compound is as an internal standard for quantitative bioanalysis using mass spectrometry. musechem.comacs.org When measuring the concentration of the parent drug, Oxethazaine, in complex biological matrices like plasma or tissue samples, this compound can be added in a known quantity. Since it is chemically identical to Oxethazaine, it behaves similarly during sample extraction and ionization, but its different mass allows it to be distinguished by the mass spectrometer. This enables highly accurate and precise quantification of the non-labeled drug.

Furthermore, this compound is a valuable probe for studying the drug's own metabolism and pharmacokinetics. The replacement of hydrogen with deuterium at specific sites can slow down metabolic reactions that involve the breaking of a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. musechem.comresearchgate.net By comparing the metabolic fate of Oxethazaine with that of this compound, researchers can:

Identify Metabolic Pathways: Elucidate the primary sites of metabolism on the molecule. moravek.com

Investigate Drug-Drug Interactions: Studies have shown that Oxethazaine inhibits CYP3A4. researchgate.netresearchgate.net Using this compound could help to further detail the mechanism of this inhibition and its effects on the metabolism of other drugs.

Analyze Pharmacokinetic Profiles: The potential for a slower rate of metabolism could lead to an altered pharmacokinetic profile compared to the non-deuterated version, providing insights into how metabolic stability affects drug distribution and elimination. isotope.com

While specific research utilizing this compound as a probe is not yet widely published, its potential is firmly grounded in the established principles of how deuterated compounds are used in pharmaceutical research to trace metabolic pathways and serve as analytical standards. musechem.commedchemexpress.com

Emerging Academic Applications of Stable Isotope-Labeled Compounds in Biomedical and Environmental Sciences

The application of stable isotope-labeled compounds has expanded dramatically, becoming indispensable in both biomedical and environmental research. amerigoscientific.commoravek.com

In the biomedical sciences, these compounds are crucial for:

Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique that uses labeled amino acids to accurately quantify changes in protein abundance between different cell populations. This is vital for understanding cellular functions and identifying potential therapeutic targets. moravek.com

Metabolomics: Labeled compounds are used to dissect complex metabolic networks and understand how they are altered in disease states. moravek.com This insight is instrumental in identifying disease biomarkers and developing targeted therapies. adesisinc.com

Drug Discovery and Development: Labeled compounds are used throughout the drug development pipeline to study absorption, distribution, metabolism, and excretion (ADME) properties, investigate drug-receptor interactions, and optimize drug candidates. musechem.comsilantes.comx-chemrx.com

Applications of Stable Isotope Labeling in Scientific Research

Research FieldSpecific Application
Biomedical Science Quantitative proteomics, metabolomic flux analysis, biomarker discovery, pharmacokinetic studies. moravek.comadesisinc.com
Environmental Science Tracing pollutants through ecosystems, studying nutrient cycling, assessing bioremediation strategies. moravek.comalfa-chemistry.com
Material Science Studying material degradation pathways and developing new materials with enhanced properties. adesisinc.comresolvemass.ca
Food Science Ensuring food safety and authenticity by tracing the origin of food components. symeres.com

In the environmental sciences, stable isotope labeling provides a robust method for tracing the movement and fate of substances in the environment. alfa-chemistry.com Researchers use labeled compounds to track pollutants through soil, water, and air, allowing them to understand how these contaminants are transported and transformed. moravek.comalfa-chemistry.com This knowledge is critical for developing effective pollution control and ecosystem remediation strategies. moravek.com For example, ¹⁵N-labeled compounds can be used to study the fate of nitrogen in ecosystems, while other labeled compounds can serve as tracers to investigate the migration of pollutants during processes like waste incineration. alfa-chemistry.com This enables a more detailed assessment of environmental impacts and helps refine regulatory standards to protect both environmental and public health. moravek.com

Q & A

Basic: How can researchers characterize the structural integrity and isotopic purity of Oxethazaine-d6?

Methodological Answer:
Characterization involves a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). For isotopic purity, quantitative NMR (qNMR) with deuterated solvents and internal standards (e.g., tetramethylsilane) is recommended. Mass spectrometry should employ electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to confirm the deuterium incorporation ratio. Ensure calibration against certified reference materials and replicate measurements to minimize instrumental drift .

Basic: What are the key considerations in designing a stability study for this compound under various storage conditions?

Methodological Answer:
Stability studies should follow ICH guidelines Q1A(R2) and Q1D. Key steps include:

  • Variable Selection: Test temperature (e.g., 25°C, 40°C), humidity (e.g., 60% RH), and light exposure.
  • Sampling Intervals: Collect data at 0, 1, 3, 6, and 12 months.
  • Analytical Endpoints: Monitor degradation products via HPLC-UV or LC-MS, with emphasis on deuterium loss quantification.
  • Control Groups: Include non-deuterated Oxethazaine as a comparator to assess isotopic stability .

Advanced: How can researchers resolve contradictions between in vitro and in vivo metabolic stability data for this compound?

Methodological Answer:
Contradictions often arise from differences in enzyme kinetics or tissue-specific metabolism. To address this:

  • Triangulate Methods: Combine hepatocyte assays, microsomal studies, and physiologically based pharmacokinetic (PBPK) modeling.
  • Control for Variability: Use humanized animal models or organ-on-chip systems to bridge in vitro-in vivo gaps.
  • Statistical Reconciliation: Apply Bayesian meta-analysis to quantify uncertainty across datasets, adjusting for covariates like cytochrome P450 isoform activity .

Advanced: What statistical methods are appropriate for analyzing dose-response relationships of this compound in preclinical models?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and Hill coefficients.
  • Mixed-Effects Models: Account for inter-subject variability in longitudinal studies.
  • Bootstrap Resampling: Validate confidence intervals for small sample sizes.
  • Adjust for Deuterium Effects: Include a covariate for deuterium kinetic isotope effects (DKIE) in regression models .

Basic: How can researchers conduct a comprehensive literature review to identify gaps in this compound research?

Methodological Answer:

  • Search Strategy: Use databases like PubMed and SciFinder with keywords: "this compound," "deuterated local anesthetics," "isotope effects."
  • Gap Analysis Tools: Apply PRISMA frameworks to map existing studies. Prioritize gaps in mechanistic studies (e.g., deuterium’s impact on receptor binding kinetics) or translational applications.
  • Synthesis Matrix: Tabulate findings by methodology, outcomes, and limitations to highlight understudied areas .

Advanced: How to design a blinded randomized controlled trial to assess this compound’s efficacy while controlling for batch variability?

Methodological Answer:

  • Blinding Protocol: Use third-party compounding pharmacies to prepare identical formulations of this compound and non-deuterated controls.
  • Randomization: Stratify by batch lot numbers to evenly distribute variability across treatment arms.
  • QC Measures: Pre-screen batches via qNMR and LC-MS for isotopic consistency.
  • Endpoint Rigor: Primary endpoints should include both efficacy (e.g., nerve block duration) and isotopic stability metrics .

Basic: What ethical guidelines apply to preclinical studies involving this compound?

Methodological Answer:

  • Institutional Approval: Submit protocols to animal care committees (IACUC) or biosafety boards (IRB).
  • 3Rs Compliance: Follow Replacement, Reduction, and Refinement principles. For example, use in silico models (e.g., molecular docking) to prioritize in vivo experiments.
  • Data Transparency: Pre-register studies on platforms like Open Science Framework to mitigate publication bias .

Advanced: How can computational modeling predict the pharmacokinetic profile of this compound in heterogeneous populations?

Methodological Answer:

  • PBPK Modeling: Integrate population demographics (e.g., age, hepatic function) into software like GastroPlus or Simcyp.
  • Covariate Analysis: Include genetic polymorphisms in metabolic enzymes (e.g., CYP3A4/5) as variables.
  • Sensitivity Testing: Quantify how deuterium substitution alters clearance rates compared to non-deuterated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.